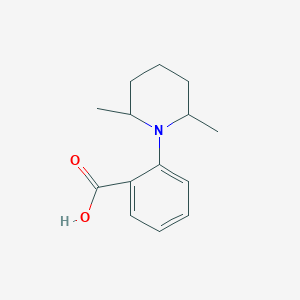
2-(2,6-Dimethylpiperidin-1-yl)benzoic acid
Übersicht
Beschreibung
2-(2,6-Dimethylpiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,6-Dimethylpiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activities based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, linked to a benzoic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research has shown that derivatives of compounds containing the 2,6-dimethylpiperidine structure exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : A study evaluated several synthesized compounds, including those with the 2-(2,6-Dimethylpiperidin-1-yl) motif, against various bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values recorded as low as 31.25 µg/ml for certain derivatives .
- Antifungal Activity : The same compounds were tested for antifungal properties against Candida albicans, showing promising results with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Targeting Kinase Pathways : Research indicates that modifications in the structure can enhance selectivity towards specific kinases involved in cancer progression. For example, derivatives demonstrated selective inhibition of c-KIT kinase, which is crucial in certain cancers like gastrointestinal stromal tumors (GISTs) .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with multiple cellular pathways:
- Protein Interaction Inhibition : The compound may inhibit critical protein-protein interactions involved in cancer cell invasion and metastasis. For instance, it has been shown to disrupt the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) interaction, which is vital for cancer cell migration .
Summary of Research Findings
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Antimicrobial Efficacy : A comparative analysis involving multiple synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence the potency of these compounds .
- Cancer Therapeutics Development : Research focused on the development of small molecule inhibitors targeting c-KIT demonstrated that derivatives could effectively inhibit tumor growth in xenograft models. This suggests a promising avenue for developing targeted therapies for cancers reliant on c-KIT signaling .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-6-5-7-11(2)15(10)13-9-4-3-8-12(13)14(16)17/h3-4,8-11H,5-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMQZLOIMRHCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















